molecular formula C5H11ClO4 B14685254 Acetic acid;3-chloropropane-1,2-diol CAS No. 31712-69-3

Acetic acid;3-chloropropane-1,2-diol

Cat. No.: B14685254
CAS No.: 31712-69-3
M. Wt: 170.59 g/mol
InChI Key: KDRNUUNCAZHOOH-UHFFFAOYSA-N
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Description

Acetic acid; 3-chloropropane-1,2-diol is an organic compound that belongs to the group of chloropropanols. It is commonly known as 3-chloropropane-1,2-diol and has the molecular formula C3H7ClO2. This compound is a colorless, viscous liquid that is primarily recognized as a food processing contaminant. It is formed during the processing of fat-containing foods at high temperatures, particularly in the presence of hydrochloric acid. The compound has garnered attention due to its potential health risks, including carcinogenicity and nephrotoxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloropropane-1,2-diol typically involves the chlorination of glycerol. The reaction is carried out by treating glycerol with hydrochloric acid, resulting in the substitution of one hydroxyl group with a chlorine atom. The reaction can be represented as follows:

HOCH2CH(OH)CH2OH+HClHOCH2CH(OH)CH2Cl+H2O\text{HOCH}_2\text{CH(OH)CH}_2\text{OH} + \text{HCl} \rightarrow \text{HOCH}_2\text{CH(OH)CH}_2\text{Cl} + \text{H}_2\text{O} HOCH2​CH(OH)CH2​OH+HCl→HOCH2​CH(OH)CH2​Cl+H2​O

Industrial Production Methods: In industrial settings, 3-chloropropane-1,2-diol is often produced as a by-product during the hydrolysis of vegetable proteins using hydrochloric acid. This process is commonly employed in the production of soy sauce and other hydrolyzed vegetable protein products .

Chemical Reactions Analysis

Types of Reactions: 3-chloropropane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-chloropropane-1,2-dione.

    Reduction: Reduction of 3-chloropropane-1,2-diol can yield 3-chloropropanol.

    Substitution: The chlorine atom in 3-chloropropane-1,2-diol can be substituted with other nucleophiles, such as hydroxide ions, to form glycerol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH).

Major Products:

    Oxidation: 3-chloropropane-1,2-dione.

    Reduction: 3-chloropropanol.

    Substitution: Glycerol

Scientific Research Applications

3-chloropropane-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloropropane-1,2-diol involves its interaction with cellular macromolecules. The compound can form adducts with DNA and proteins, leading to cellular damage. It is metabolized in the liver, where it undergoes oxidation and conjugation reactions. The primary molecular targets include enzymes involved in detoxification pathways, such as glutathione S-transferases. The formation of reactive intermediates during metabolism can result in oxidative stress and cellular toxicity .

Comparison with Similar Compounds

    2-chloropropane-1,3-diol (2-MCPD): An isomer of 3-chloropropane-1,2-diol, also formed during food processing.

    1,3-dichloro-2-propanol (1,3-DCP): Another chloropropanol with similar toxicological properties.

Uniqueness: 3-chloropropane-1,2-diol is unique due to its specific formation conditions and its prevalence as a contaminant in hydrolyzed vegetable proteins and refined edible oils. Its potential health risks, including carcinogenicity and nephrotoxicity, make it a compound of significant concern in food safety .

Properties

CAS No.

31712-69-3

Molecular Formula

C5H11ClO4

Molecular Weight

170.59 g/mol

IUPAC Name

acetic acid;3-chloropropane-1,2-diol

InChI

InChI=1S/C3H7ClO2.C2H4O2/c4-1-3(6)2-5;1-2(3)4/h3,5-6H,1-2H2;1H3,(H,3,4)

InChI Key

KDRNUUNCAZHOOH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C(C(CCl)O)O

Origin of Product

United States

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